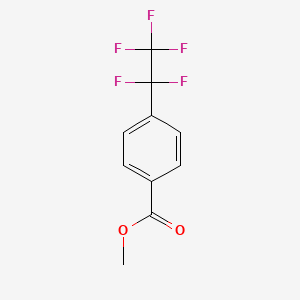
lambda3-Chloranylidenecopper; lambda3-chloranylidenesilver
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lambda3-Chloranylidenecopper and lambda3-chloranylidenesilver are organometallic compounds that contain copper and silver, respectively, bonded to a chloranylidenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lambda3-chloranylidenecopper and lambda3-chloranylidenesilver typically involves the reaction of copper or silver salts with chloranylidenyl precursors under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and may require the use of specific solvents and temperature conditions to achieve high yields.
Industrial Production Methods
Industrial production of these compounds may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher efficiency, and ensuring the purity of the final product. This can include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Lambda3-chloranylidenecopper and lambda3-chloranylidenesilver can undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form higher oxidation state species.
Reduction: They can be reduced to form lower oxidation state species.
Substitution: The chloranylidenyl group can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents like hydrogen or hydrides, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state metal complexes, while substitution reactions can yield a variety of organometallic compounds with different ligands.
Applications De Recherche Scientifique
Chemistry
In chemistry, lambda3-chloranylidenecopper and lambda3-chloranylidenesilver are used as catalysts in various organic reactions, including cross-coupling reactions and polymerization processes. Their unique electronic properties make them suitable for facilitating these reactions with high efficiency.
Biology
These compounds have potential applications in biological research, particularly in the development of new imaging agents and therapeutic compounds. Their ability to interact with biological molecules can be harnessed for targeted drug delivery and diagnostic purposes.
Medicine
In medicine, research is ongoing to explore the use of these compounds in the treatment of diseases. Their unique properties may allow for the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, lambda3-chloranylidenecopper and lambda3-chloranylidenesilver are used in the production of advanced materials, including conductive polymers and nanomaterials. Their ability to form stable complexes with various ligands makes them valuable in materials science.
Mécanisme D'action
The mechanism of action of lambda3-chloranylidenecopper and lambda3-chloranylidenesilver involves their interaction with specific molecular targets. These interactions can lead to changes in the electronic structure of the compounds, facilitating various chemical reactions. The pathways involved may include electron transfer processes and coordination chemistry mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lambda3-chloranylidenegold: Similar to lambda3-chloranylidenecopper and lambda3-chloranylidenesilver, but with gold as the central metal.
Lambda3-chloranylidenepalladium: Another similar compound with palladium as the central metal.
Uniqueness
Lambda3-chloranylidenecopper and lambda3-chloranylidenesilver are unique due to their specific electronic properties and reactivity. Compared to their gold and palladium counterparts, they may offer different catalytic activities and stability profiles, making them suitable for specific applications in catalysis and materials science.
Propriétés
Formule moléculaire |
AgCl3Cu2 |
|---|---|
Poids moléculaire |
341.3 g/mol |
Nom IUPAC |
silver;copper(1+);trichloride |
InChI |
InChI=1S/Ag.3ClH.2Cu/h;3*1H;;/q+1;;;;2*+1/p-3 |
Clé InChI |
BUZVTOQRRIJVEL-UHFFFAOYSA-K |
SMILES canonique |
[Cl-].[Cl-].[Cl-].[Cu+].[Cu+].[Ag+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetphenone 4-[1-adamantyl]-3-thiosemicarbazone](/img/structure/B13773950.png)
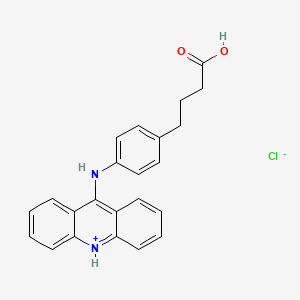


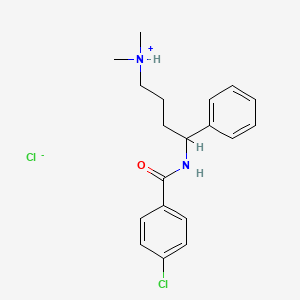
![Phosphonic acid, [iminobis(2,1-ethanediyliminomethylene)]bis-, N,N-bis(phosphonomethyl) deriv., sodium salt](/img/structure/B13773976.png)
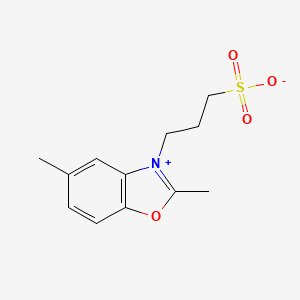

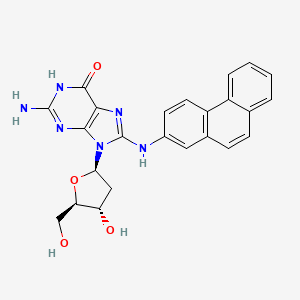
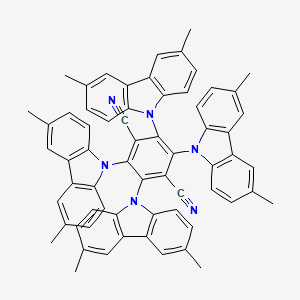
![Decane,1-[(3,7-dimethyl-2,6-octadienyl)oxy]-1-methoxy-,(E)-(9ci)](/img/structure/B13773992.png)
![3-Ethyl-1,2,4,5-tetrahydroazepino[4,5-b]quinoxaline](/img/structure/B13774011.png)
